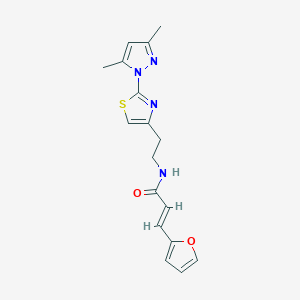

3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

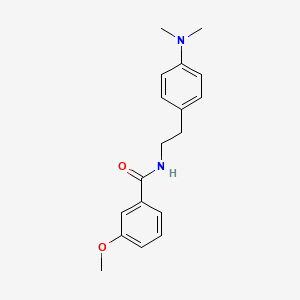

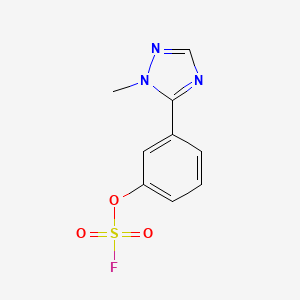

3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid, commonly referred to as PTSP, is an organic compound with a wide range of applications in scientific research. PTSP is a chiral molecule, meaning it has both left-handed and right-handed isomeric forms, and is a derivative of thiophene, a sulfur-containing heterocyclic compound. PTSP has been used as a building block for the synthesis of a variety of compounds, and has also been used in a variety of biological and biochemical studies.

科学的研究の応用

Synthesis and Evaluation in Medicinal Chemistry

Sulfonamide derivatives, including structures similar to 3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid, have been synthesized for various purposes, such as urease inhibition, antibacterial agents, and hemolytic activity studies. For instance, a facile synthesis approach for thiophene sulfonamide derivatives has shown potential urease inhibition and antibacterial activities. These compounds' effectiveness is influenced by the substitution pattern and the electronic effects of different functional groups on the aromatic ring, highlighting the chemical versatility and biological significance of sulfonamides in drug discovery and medicinal chemistry research (Noreen et al., 2017).

Investigation of Molecular Conformation and Tautomeric Forms

In a study investigating the tautomeric behavior of a sulfonamide derivative, spectroscopic methods suggested that certain sulfonamide compounds could exhibit both amino and imino conformers. This dual conformational flexibility is directly related to their biological and pharmaceutical activities, offering a glimpse into how this compound might behave under different conditions and its potential applications in understanding molecular interactions and activities (Erturk et al., 2016).

Catalysis and Synthetic Chemistry

Sulfonamide derivatives are also explored in catalysis and synthetic chemistry, showing their utility in facilitating various chemical reactions and synthesizing new compounds. For example, the development of new synthesis methods for sulfonamides involves innovative approaches to overcoming challenges in sulfonamide formation, leading to potent and selective compounds for specific receptors. This underscores the importance of sulfonamide derivatives in advancing synthetic methodologies and creating highly targeted chemical entities (Yan et al., 2006).

作用機序

Mode of Action

It’s known that aromatic compounds and heterocyclic compounds having the π conjugated system are used for their luminescence characteristics and electron/hole transport ability characteristics .

Result of Action

It’s known that aromatic compounds and heterocyclic compounds having the π conjugated system are used in a variety of electronic devices such as organic electroluminescence devices, cells, and semiconductors due to their luminescence characteristics and electron/hole transport ability characteristics .

特性

IUPAC Name |

3-phenyl-2-(thiophen-2-ylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c15-13(16)11(9-10-5-2-1-3-6-10)14-20(17,18)12-7-4-8-19-12/h1-8,11,14H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNOZBXLAORQQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2823843.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide](/img/structure/B2823847.png)

![[4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B2823849.png)

![4-Amino-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2823851.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2823853.png)

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2823857.png)